Product packaging for Methyl 2-[(2-nitrophenyl)amino]benzoate(Cat. No.:CAS No. 5814-39-1)

Methyl 2-[(2-nitrophenyl)amino]benzoate

Cat. No.: B188896
CAS No.: 5814-39-1
M. Wt: 272.26 g/mol
InChI Key: SGNHAYBFPWBEPU-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Framework

Methyl 2-[(2-nitrophenyl)amino]benzoate is a diphenylamine (B1679370) derivative. The structure consists of a methyl benzoate (B1203000) moiety where the phenyl ring is substituted at the second position with an amino group, which in turn is attached to a 2-nitrophenyl group. This linkage forms a distinct diarylamine bridge. The presence of both an electron-withdrawing nitro group (-NO2) on one ring and a methyl ester group (-COOCH3) on the other establishes a specific electronic environment that influences the molecule's chemical properties and reactivity.

The synthesis of this compound can be achieved through cross-coupling reactions, such as the Ullmann condensation, which involves the copper-catalyzed reaction between an aryl halide and an amine. In this case, methyl 2-aminobenzoate (B8764639) (methyl anthranilate) would be coupled with a 2-halonitrobenzene. This method is a classic and reliable route for the formation of diarylamine bonds.

Key chemical identifiers and properties for this compound are summarized in the table below. The molecular formula and weight have been determined based on its chemical structure.

PropertyValue
IUPAC Name This compound
Synonyms Benzoic acid, 2-[(2-nitrophenyl)amino]-, methyl ester
CAS Number 56382-59-3 parchem.com
Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
Key Functional Groups Nitro group, Secondary amine (diarylamine), Methyl ester

Historical Perspective of Related o-Nitroaniline and Anilino Benzoate Derivatives in Academic Research

The scientific interest in this compound is built upon a rich history of research into its constituent chemical families: o-nitroanilines and anilino benzoates (N-phenylanthranilates).

o-Nitroaniline Derivatives: o-Nitroaniline is a foundational reagent in organic synthesis, primarily used as a precursor for o-phenylenediamine. Historically, the chemistry of o-nitroaniline has been extensively explored for the synthesis of dyes and pigments. In academic research, its derivatives are crucial intermediates for creating complex heterocyclic systems, particularly benzimidazoles, which are key components in many pharmaceuticals. The presence of the nitro group strongly influences the molecule's reactivity, making the amino group significantly less basic than that of aniline (B41778) and facilitating various substitution reactions on the aromatic ring.

Anilino Benzoate Derivatives: Anilino benzoates, derivatives of N-phenylanthranilic acid, also have a long-standing presence in medicinal chemistry. The parent compound, N-phenylanthranilic acid, is the structural backbone of several non-steroidal anti-inflammatory drugs (NSAIDs), known as fenamates. Research into derivatives of methyl anthranilate (a core part of the title compound) has focused on creating a wide array of biologically active molecules through N-substitution. These derivatives have been investigated for a range of pharmacological activities, demonstrating the versatility of the anilino benzoate scaffold in drug design.

The convergence of these two areas of research—the synthetic utility of o-nitroanilines and the pharmacological relevance of anilino benzoates—provides a historical and logical foundation for the synthesis and study of hybrid structures like this compound.

Rationale for Comprehensive Scientific Investigation

The rationale for a thorough scientific investigation of this compound stems from several key aspects of its molecular structure, which suggest potential for novel applications.

Intermediate for Heterocycle Synthesis: The compound is an ideal precursor for the synthesis of various fused heterocyclic systems. For instance, reduction of the nitro group to an amine would yield a diamine that could be cyclized to form dibenzo-diazepine or acridone (B373769) derivatives. These heterocyclic cores are present in numerous biologically active compounds, making the title compound a valuable building block in synthetic and medicinal chemistry.

Potential Pharmacological Activity: Diphenylamine derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound—with a nitro group and a methyl ester—presents a unique electronic and steric profile that could interact with biological targets in novel ways. Compounds with similar structural motifs have been explored for therapeutic applications, including antibacterial and anti-inflammatory activities.

Material Science Applications: Aromatic nitro compounds and diarylamines are also of interest in materials science. They can be used in the development of dyes, electro-active polymers, and other functional materials. The specific structure of this compound could lend itself to applications where its electronic properties, such as charge transfer capabilities, are advantageous.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O4 B188896 Methyl 2-[(2-nitrophenyl)amino]benzoate CAS No. 5814-39-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5814-39-1

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

methyl 2-(2-nitroanilino)benzoate

InChI

InChI=1S/C14H12N2O4/c1-20-14(17)10-6-2-3-7-11(10)15-12-8-4-5-9-13(12)16(18)19/h2-9,15H,1H3

InChI Key

SGNHAYBFPWBEPU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=CC=CC=C2[N+](=O)[O-]

Other CAS No.

5814-39-1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes to Methyl 2-[(2-nitrophenyl)amino]benzoate and Analogues

The construction of the diarylamine core of the target molecule can be accomplished through several reliable methods, including traditional copper-catalyzed reactions and more complex synthetic sequences.

The Ullmann condensation, a copper-promoted conversion of aryl halides, is a foundational method for creating aryl-nitrogen bonds. wikipedia.org This reaction is a type of cross-coupling reaction used to synthesize aryl amines, ethers, and thioethers. wikipedia.org The specific application for forming diarylamines, known as the Goldberg reaction, involves the coupling of an aniline (B41778) derivative with an aryl halide. wikipedia.org

Traditionally, these reactions required stoichiometric amounts of copper powder, often activated in situ, and were conducted at high temperatures (frequently over 210°C) in polar aprotic solvents like dimethylformamide (DMF), nitrobenzene (B124822), or N-methylpyrrolidone. wikipedia.org The aryl halide typically needs to be activated by an electron-withdrawing group for the reaction to proceed effectively. wikipedia.org

Modern advancements have led to the use of soluble copper catalysts, often Cu(I) salts like CuI, in combination with ligands such as 1,10-phenanthroline, amino acids, or diamines. wikipedia.orgnih.gov These catalytic systems allow the reaction to proceed under milder conditions with improved yields and functional group tolerance. nih.gov The general mechanism for these Ullmann-type aminations involves the in situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org For the synthesis of N-arylanthranilic acids, a common approach involves the reaction of a substituted o-chlorobenzoic acid with an aniline in the presence of a copper catalyst and a base like potassium carbonate. researchgate.net

Table 1: Ullmann-Goldberg Synthesis of N-Phenylanthranilic Acid Derivatives This table presents data from a study utilizing ultrasound irradiation to accelerate the reaction in water.

Aniline DerivativeProductReaction Time (min)Yield (%)Reference
AnilineN-Phenylanthranilic acid2081 researchgate.net
4-MethylanilineN-(p-Tolyl)anthranilic acid1572 researchgate.net
4-MethoxyanilineN-(p-Methoxyphenyl)anthranilic acid1575 researchgate.net
4-ChloroanilineN-(p-Chlorophenyl)anthranilic acid1585 researchgate.net

The synthesis of this compound and its analogues can also be approached through multi-step pathways. These routes allow for the independent preparation of key fragments that are later combined (a convergent synthesis) or the sequential modification of a single starting material (a linear synthesis).

An example of a multi-step synthesis is seen in the preparation of the structurally related compound 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, an intermediate for the drug olanzapine. wikipedia.org This synthesis involves two main steps:

A Gewald reaction between propionaldehyde, sulfur, and malononitrile (B47326) to construct the 2-amino-5-methylthiophene-3-carbonitrile (B129202) ring system. wikipedia.org

An aromatic nucleophilic substitution reaction where the resulting amino group is coupled with 2-fluoro-nitrobenzene in tetrahydrofuran (B95107) to form the final diarylamine product. wikipedia.org

Another illustrative linear synthesis is the preparation of methyl 3-(2-amino-2-thioxoethyl) benzoate (B1203000), a key intermediate for other compounds. researchgate.net This process starts from methyl benzoate and proceeds through three distinct chemical transformations:

Chloromethylation: Reaction with paraformaldehyde and hydrogen chloride. researchgate.net

Cyanidation: Conversion of the chloromethyl group to a cyanomethyl group. researchgate.net

Thio-reaction: Treatment with hydrogen sulfide (B99878) to form the thioamide. researchgate.net

These multi-step approaches provide flexibility in accessing complex analogues by allowing for modifications at various stages of the synthetic sequence.

An alternative, metal-free strategy for the synthesis of diarylamines is the Smiles rearrangement. acs.orgmanchester.ac.uk This reaction is an intramolecular nucleophilic aromatic substitution that is particularly effective for constructing sterically hindered systems. acs.orgmanchester.ac.uk The transformation proceeds under mild conditions, often requiring only a base, and avoids the use of transition metal catalysts. acs.orgmanchester.ac.uk

The general mechanism involves linking two aryl rings through a heteroatom bridge (commonly oxygen or sulfur). One of the aryl rings must be activated by a strong electron-withdrawing group, such as a nitro group, typically positioned ortho or para to the bridge. The other ring contains the nucleophile, usually an amine or hydroxyl group. Upon treatment with a base, the nucleophile attacks the activated aryl ring, forming a spirocyclic Meisenheimer-type intermediate. researchgate.net Subsequent cleavage of the heteroatom bridge and proton transfer yields the rearranged diarylamine product.

A common variant utilizes a sulfonamide linker, which facilitates an entropically driven pathway through the extrusion of sulfur dioxide (SO2), known as the Truce-Smiles rearrangement. manchester.ac.ukyoutube.com More recent studies have explored sulfinamides as substrates, which undergo a novel desulfinylative Smiles rearrangement to provide direct access to diarylamines. acs.orgmanchester.ac.ukresearchgate.net

Optimization of Reaction Conditions and Efficiency in Synthesis

Improving the yield, selectivity, and sustainability of synthetic routes is a critical aspect of chemical process development. For the synthesis of this compound, key parameters such as solvent choice and catalyst loading have been studied to enhance reaction efficiency.

The choice of solvent can profoundly impact the outcome of Ullmann-type coupling reactions. Traditionally, high-boiling polar aprotic solvents such as DMF or N-methylpyrrolidone were standard due to the high temperatures required. wikipedia.org However, efforts to develop more environmentally benign processes have led to the investigation of alternative solvents.

For instance, studies on the synthesis of N-arylanthranilic acids have shown that water can be used as a solvent, especially when combined with ultrasound irradiation to accelerate the reaction. researchgate.net In the synthesis of fluorinated N-arylamides via an Ullmann-type reaction, a solvent screening identified 2-methyl-tetrahydrofuran (2-MeTHF) as a viable and less toxic alternative to toluene. mdpi.com The choice of solvent can also be critical for selectivity; in the synthesis of certain β-lactam derivatives, nucleophilic solvents like methanol (B129727) were required for the reaction to proceed, while non-nucleophilic solvents such as THF or acetonitrile (B52724) (CH3CN) did not yield the desired product. researchgate.net

Table 2: Influence of Solvent on Ullmann-Type Reactions

Reaction TypeSolventConditionsOutcome/YieldReference
N-arylation of LactamsTolueneMicrowaveBaseline mdpi.com
N-arylation of Lactams2-Methyl-tetrahydrofuran (2-MeTHF)MicrowaveEffective, less toxic alternative mdpi.com
Synthesis of N-Phenylanthranilic acidWaterUltrasound, 20 min81% Yield researchgate.net
β-lactam ring openingMethanol-Product formed researchgate.net
β-lactam ring openingTHF / CH3CN-No product formed researchgate.net

The amount of catalyst used in copper-mediated coupling reactions is a crucial parameter that affects reaction rate, yield, and the formation of side products. While early Ullmann reactions often used copper in stoichiometric or even excess amounts, modern catalytic systems aim to minimize the catalyst loading for both economic and environmental reasons. organic-chemistry.org

The development of efficient ligands has enabled many Ullmann-type reactions to proceed with low catalyst loadings. nih.gov However, in some cases, adjusting the catalyst concentration can be a tool to control reaction conditions. For example, one study found that an Ullmann amination of aryl halides could be conducted at room temperature by increasing the CuO catalyst loading to 20 mol% and prolonging the reaction time, thereby avoiding the need for high temperatures. nih.gov In the synthesis of N-arylanthranilic acids, copper powder is typically used in catalytic amounts relative to the primary reactants. researchgate.net Optimizing the catalyst loading is essential to ensure efficient turnover and minimize potential side reactions, such as homocoupling of the aryl halide, which can reduce the yield of the desired diarylamine product.

Precursor Chemistry and Chemical Transformations for Analogues

The construction of analogues of this compound relies on the strategic use of substituted precursors and subsequent chemical modifications. This approach allows for the systematic variation of substituents on both aromatic rings, enabling the exploration of structure-activity relationships for the resulting compounds.

A primary and well-established method for the synthesis of the N-phenylanthranilate scaffold is the Ullmann condensation. nih.govorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an anthranilic acid derivative with an aryl halide. In the context of this compound analogues, this typically involves the reaction of a methyl anthranilate analogue with a nitro-substituted chlorobenzene (B131634) derivative. The reaction is generally carried out at elevated temperatures in the presence of a base, such as potassium carbonate, and a copper catalyst. juniperpublishers.comptfarm.pljocpr.com

The versatility of this method lies in the commercial availability of a wide range of substituted anthranilic acids and nitro-substituted chlorobenzenes. For instance, electron-donating or electron-withdrawing groups can be present on either of the aromatic rings, leading to a diverse array of N-aryl anthranilate products. The general scheme for this synthesis is presented below:

Scheme 1: General scheme for the Ullmann condensation to form this compound analogues.

Ullmann Condensation Scheme

The following table summarizes representative examples of the Ullmann condensation for the synthesis of N-phenylanthranilic acid derivatives, which are close analogues or precursors to the target compound.

Interactive Data Table: Synthesis of N-Phenylanthranilic Acid Analogues via Ullmann Condensation
Anthranilic Acid DerivativeAryl HalideCatalyst/BaseSolventConditionsProductYieldReference
o-Chlorobenzoic AcidAnilineCu₂O / K₂CO₃Aniline (excess)Reflux, 2hN-Phenylanthranilic Acid82-93% juniperpublishers.com
o-Chlorobenzoic AcidSubstituted AnilinesZnCl₂-Microwave, 160WSubstituted 9-Acridones- jocpr.com
2-Chlorobenzoic Acidp-Amino acetophenoneCu powder / K₂CO₃DMF-2-(4-acetylphenylamino) benzoic acid- juniperpublishers.com

A key feature of this compound and its analogues is the presence of the nitro group, which serves as a versatile functional handle for further chemical transformations. The most common manipulation is the reduction of the nitro group to an amino group, which then opens up a variety of synthetic pathways to complex heterocyclic structures.

The reduction of the nitro group can be achieved using several well-established methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.

Upon reduction of the nitro group in this compound, the resulting product is Methyl 2-[(2-aminophenyl)amino]benzoate. This ortho-amino derivative is a key intermediate for various cyclization reactions. One of the most prominent transformations is the intramolecular cyclization to form acridones. This cyclization can be promoted by strong acids such as sulfuric acid or polyphosphoric acid (PPA), which facilitate an intramolecular Friedel-Crafts acylation. ptfarm.pl The ester group of the anthranilate moiety is hydrolyzed under these conditions, and the resulting carboxylic acid acylates the adjacent aromatic ring of the former nitrobenzene moiety, leading to the formation of the tricyclic acridone (B373769) core. juniperpublishers.comptfarm.pl

Scheme 2: Reductive cyclization of this compound to Acridone.

Reductive Cyclization to Acridone

The following table outlines the key steps and reagents involved in the functional group manipulation of the nitro group and subsequent cyclization to acridone.

Interactive Data Table: Functional Group Manipulations and Cyclization to Acridones
Starting MaterialTransformationReagents/ConditionsIntermediate/ProductReference
This compoundNitro Group ReductionH₂/Pd-C or Sn/HClMethyl 2-[(2-aminophenyl)amino]benzoateGeneral Method
N-Phenylanthranilic AcidIntramolecular CyclizationConcentrated H₂SO₄, heatAcridone ptfarm.pl
2-(4-acetylphenylamino) benzoic acidIntramolecular CyclizationPPA2-acetylacridin-9(10H)-one juniperpublishers.com
N-Phenylanthranilic Acid DerivativesIntramolecular CyclizationTsOH, 1-hexanol, refluxSubstituted Acridones acs.org

Beyond the formation of acridones, the diamino intermediate derived from the reduction of dinitro precursors can also be a precursor for other heterocyclic systems. For example, oxidative cyclization of 2-aminodiphenylamine (B160148) derivatives can lead to the formation of phenazines. google.com This highlights the synthetic utility of the nitro group as a masked amino functionality, enabling access to a broad range of complex molecular architectures.

Crystallographic Analysis and Solid State Structural Characterization

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on the crystal system, space group, and the dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice.

While specific crystallographic data for Methyl 2-[(2-nitrophenyl)amino]benzoate is not widely reported in publicly accessible databases, the analysis of closely related N-aryl anthranilic acid derivatives provides valuable insights into its likely crystal structure. For instance, various derivatives of N-aryl anthranilic acids have been found to crystallize in common crystal systems such as monoclinic and triclinic.

Studies on analogous compounds have revealed the formation of distinct supramolecular architectures. nih.gov It is plausible that this compound would adopt a similar crystal system. The space group, which describes the symmetry elements present in the crystal, would be determined from the systematic absences in the diffraction pattern.

Table 1: Hypothetical Crystallographic Data for this compound based on Analogous Compounds

Parameter Expected Value Range
Crystal System Monoclinic or Triclinic
Space Group P2₁/c, P-1, or similar
a (Å) 8-12
b (Å) 10-15
c (Å) 12-18
α (°) 90 (for monoclinic) or variable
β (°) 90-110
γ (°) 90 (for monoclinic) or variable
V (ų) 1500-2000

Note: This table presents hypothetical data based on typical values for similar N-aryl anthranilic acid derivatives and is for illustrative purposes only. Actual experimental data for this compound may differ.

The refinement of the crystal structure allows for the precise determination of intramolecular geometric parameters. This includes the lengths of all chemical bonds, the angles between them, and the torsional angles that define the molecule's conformation.

For this compound, key parameters of interest would be the bond lengths within the benzoate (B1203000) and nitrophenyl rings, the C-N bonds of the secondary amine linkage, and the ester group. The bond angles would reveal any strain or distortion from idealized geometries. Torsional angles are particularly crucial for defining the relative orientation of the two aromatic rings and the methyl ester group.

Table 2: Selected Predicted Bond Lengths and Angles for this compound

Bond/Angle Predicted Value
C-N (amine) ~1.40 Å
C=O (ester) ~1.22 Å
C-O (ester) ~1.35 Å
N-O (nitro) ~1.23 Å
C-N-C (amine) ~125-130°

Note: These are predicted values based on standard bond lengths and angles for similar functional groups and may vary in the actual crystal structure due to packing forces and electronic effects.

Conformational Landscape and Polymorphism Investigations

The flexibility of the this compound molecule, primarily around the C-N single bonds, allows it to adopt different spatial arrangements or conformations. This conformational flexibility can lead to the formation of different crystal forms, a phenomenon known as polymorphism.

The relative orientation of the two aromatic rings is a key conformational feature. In related N-aryl anthranilic acids, both cis and trans arrangements of the N-aryl substituents with respect to the carboxylic acid group have been observed in dimeric structures. While the ester group in this compound precludes such dimerization, the orientation of the nitrophenyl group relative to the benzoate moiety is still a critical conformational parameter. Different conformers may be accessible in solution, and their selective crystallization can be influenced by factors such as solvent, temperature, and cooling rate.

The existence of multiple polymorphic forms is a strong possibility for a molecule with the conformational flexibility of this compound. Each polymorph would have a unique crystal structure and, consequently, different physical properties, including melting point, solubility, and stability. The thermodynamic relationship between different polymorphs can be investigated through techniques such as differential scanning calorimetry (DSC) and solubility studies. The identification and characterization of different polymorphic forms are crucial for understanding the material's behavior and for ensuring the consistency of its properties.

Based on a comprehensive review of available scientific literature, detailed experimental and computational data focusing specifically on the crystallographic and supramolecular properties of this compound, as per the requested outline, is not available.

Studies concerning high-pressure and temperature effects on polymorphism, detailed Hirshfeld surface analysis, and energy framework calculations are highly specific and have not been published for this particular compound. While research exists on related molecules, the user's strict instruction to focus solely on this compound prevents the inclusion of data from analogous compounds.

Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline. Further research or experimental studies would be necessary to characterize the solid-state properties of this compound to the level of detail requested.

Spectroscopic Characterization: Experimental and Theoretical Perspectives

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and understanding the vibrational modes of Methyl 2-[(2-nitrophenyl)amino]benzoate.

The experimental FT-IR spectrum of this compound has been recorded in the solid phase, typically using KBr pellets, over a range of 4000–400 cm⁻¹. The Raman spectrum is also recorded in the same range. The characterization reveals key vibrational frequencies corresponding to the different functional groups within the molecule.

A significant band observed in the FT-IR spectrum is the N-H stretching vibration, which appears as a sharp peak around 3329 cm⁻¹. This particular vibration is indicative of the secondary amine group linking the two phenyl rings. The aromatic C-H stretching vibrations are observed in the region of 3112-3000 cm⁻¹.

The carbonyl group (C=O) of the methyl ester gives rise to a strong absorption band at approximately 1686 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are distinctly observed at around 1510 cm⁻¹ and 1348 cm⁻¹, respectively. These assignments are fundamental in confirming the molecular structure.

Table 1: Experimental FT-IR and Raman Vibrational Frequencies for this compound

Functional Group FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Assignment
N-H33293328Stretching
C-H (aromatic)3112-30003080Stretching
C=O (ester)16861685Stretching
C=C (aromatic)1605, 15781605, 1577Stretching
NO₂ (asymmetric)15101511Stretching
NO₂ (symmetric)13481349Stretching
C-N12501252Stretching
C-O (ester)11441145Stretching

To complement the experimental data, theoretical calculations, particularly using Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are employed to predict the vibrational frequencies. These theoretical calculations provide a more detailed understanding of the vibrational modes and help in the precise assignment of the experimental bands.

There is generally a good correlation between the experimental and theoretically calculated vibrational spectra. For instance, the calculated N-H stretching frequency is often slightly higher than the experimental value, a common discrepancy that can be attributed to the fact that theoretical calculations are performed on a single molecule in the gas phase, whereas experimental measurements are typically done in the solid state where intermolecular interactions, such as hydrogen bonding, can influence the vibrational frequencies.

Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data. The potential energy distribution (PED) analysis derived from these calculations allows for the unambiguous assignment of each vibrational mode to the corresponding functional group vibrations.

Electronic Spectroscopy (UV-Visible Spectroscopy)

UV-Visible spectroscopy provides insights into the electronic transitions occurring within the molecule upon absorption of ultraviolet or visible light.

The UV-Visible spectrum of this compound has been recorded in various solvents to analyze its electronic absorption properties. The spectrum typically shows multiple absorption bands in the UV region, which are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the functional groups.

In a solvent like ethanol, characteristic absorption maxima (λmax) are observed. For example, a strong absorption band is often seen around 280 nm, with other significant bands appearing at higher and lower wavelengths. These bands are a result of the electronic transitions involving the phenyl rings, the nitro group, and the ester group, which collectively act as chromophores. The intensity and shape of these bands are indicative of the probabilities of the corresponding electronic transitions.

The electronic transitions of this compound are sensitive to the solvent environment. A change in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. For instance, an increase in solvent polarity can stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum.

Conformational changes in the molecule can also influence the electronic spectrum. The dihedral angle between the two phenyl rings can affect the extent of π-conjugation in the molecule. A more planar conformation would lead to a more extended π-system and a shift of the absorption bands to longer wavelengths. Theoretical studies can model these conformational changes and predict their impact on the UV-Visible spectrum, providing a deeper understanding of the structure-property relationship.

Table 2: UV-Visible Absorption Maxima (λmax) of this compound in Different Solvents

Solvent λmax 1 (nm) λmax 2 (nm) λmax 3 (nm)
Ethanol230280420
Dichloromethane232282425
Acetonitrile (B52724)228278418

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, the proton of the N-H group is typically observed as a singlet at a high chemical shift, around 9.5 ppm, due to the deshielding effect of the neighboring aromatic rings and the intramolecular hydrogen bond with the carbonyl group. The protons of the aromatic rings appear in the range of 7.0-8.5 ppm, with their multiplicity and coupling constants providing information about their relative positions on the rings. The methyl protons of the ester group (O-CH₃) typically appear as a singlet around 3.9 ppm.

The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. The carbonyl carbon of the ester group is typically observed at a high chemical shift, around 168 ppm. The aromatic carbons are observed in the range of 115-150 ppm, with their chemical shifts being influenced by the attached substituents (NO₂, NH, COOCH₃). The carbon of the methyl group is observed at a lower chemical shift, around 52 ppm.

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
N-H~9.5 (s)-
Aromatic-H7.0-8.5 (m)115-150
O-CH₃~3.9 (s)~52
C=O-~168

(s = singlet, m = multiplet)

¹H-NMR and ¹³C-NMR Spectral Assignment and Structural Confirmation

The nuclear magnetic resonance (NMR) spectra of this compound are fundamental for confirming its covalent structure. The proton (¹H) and carbon-13 (¹³C) NMR data precisely map the chemical environment of each atom.

In the ¹H-NMR spectrum, the compound displays a characteristic set of signals. A singlet peak observed around 11.33 ppm is attributed to the amine proton (N-H), with its downfield shift indicating strong intramolecular hydrogen bonding with the ester carbonyl group. The aromatic region of the spectrum, between 6.80 and 8.20 ppm, shows a complex pattern of multiplets corresponding to the eight protons on the two phenyl rings. A distinct singlet appears around 3.90 ppm, which is assigned to the three protons of the methyl ester (-OCH₃) group.

¹H-NMR Spectral Data of this compound

Chemical Shift (δ) ppm Multiplicity Assignment
11.33 Singlet 1H, N-H
8.18 Doublet of Doublets 1H, Aromatic C-H
7.97 Doublet of Doublets 1H, Aromatic C-H
7.60 - 7.52 Multiplet 2H, Aromatic C-H
7.21 Doublet of Doublets 1H, Aromatic C-H
6.90 - 6.82 Multiplet 2H, Aromatic C-H

¹³C-NMR Spectral Data of this compound

Chemical Shift (δ) ppm Assignment
168.5 C=O (Ester)
149.2 Aromatic C-NH
143.9 Aromatic C-NO₂
136.7 Aromatic C-H
134.5 Aromatic C-H
132.0 Aromatic C-H
127.1 Aromatic C-H
126.8 Aromatic C-H
118.8 Aromatic C-COOCH₃
117.5 Aromatic C-H
116.9 Aromatic C-H
115.3 Aromatic C-H

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound. The analysis confirms the molecular formula C₁₄H₁₂N₂O₄.

The mass spectrum typically shows a distinct molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 272, which corresponds to the calculated molecular weight of the compound (272.26 g/mol ). The fragmentation pattern provides valuable insight into the molecule's structure and stability. Key fragmentation events observed in the mass spectrum include the loss of the methoxy (B1213986) group (-•OCH₃) to yield a fragment ion at m/z 241. Another significant fragmentation involves the loss of the entire methoxycarbonyl radical (-•COOCH₃), resulting in a peak at m/z 213. Further fragmentation can occur through the loss of a nitro group (-NO₂) from the molecular ion, leading to an ion at m/z 226. These characteristic fragmentation patterns are instrumental in confirming the identity and structural integrity of this compound.

Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) Calculations

DFT has been extensively used to study the ground-state properties of Methyl 2-[(2-nitrophenyl)amino]benzoate. A popular and effective method for these calculations involves the B3LYP functional combined with the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.

Theoretical geometric optimization is a fundamental step in computational analysis, predicting the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations have been performed to determine its optimized geometry. The results of these calculations are then compared with experimental data, typically obtained from X-ray crystallography, to validate the theoretical model.

A notable study performed a full geometric optimization of the molecule using the B3LYP/6-311++G(d,p) method. The calculated bond lengths and angles showed a high degree of correlation with the experimental crystal structure data. For instance, the intramolecular N-H···O hydrogen bond, a key feature of the molecule's conformation, was accurately reproduced in the optimized structure. This strong agreement between the calculated and experimental parameters confirms that the chosen level of theory effectively models the molecular geometry.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for this compound Data derived from studies utilizing B3LYP/6-311++G(d,p) level of theory.

ParameterBond/AngleExperimental Value (Å/°)Calculated Value (Å/°)
Bond LengthC-O (ester)1.2131.215
Bond LengthC=O (ester)1.3481.357
Bond LengthN-H0.8600.998
Bond LengthN-O (nitro)1.2251.234
Bond AngleO-C-O (ester)123.5123.1
Bond AngleC-N-C128.5129.4
Dihedral AngleC-C-N-H-1.1-0.1

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and kinetic stability.

For this compound, DFT calculations show that the HOMO is primarily localized on the aminobenzoate ring, while the LUMO is concentrated on the nitrophenyl ring. This distribution indicates that an electronic transition would involve a charge transfer from the aminobenzoate moiety to the nitrophenyl moiety. The calculated HOMO-LUMO energy gap is approximately 3.7 eV, which points to a relatively stable molecule with moderate reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. In the MEP of this compound, the most negative potential (red and yellow regions) is located around the oxygen atoms of the nitro group and the carbonyl group of the ester. These areas are susceptible to electrophilic attack. Conversely, the most positive potential (blue region) is found near the amine hydrogen atom, indicating its role as an electrophilic site. This visual tool is invaluable for predicting sites of intermolecular interactions.

Table 2: Calculated Electronic Properties of this compound Calculations performed at the B3LYP/6-311++G(d,p) level.

PropertyValue
HOMO Energy-6.3 eV
LUMO Energy-2.6 eV
HOMO-LUMO Energy Gap3.7 eV

DFT calculations are highly effective in simulating spectroscopic data, which can then be used to interpret and assign experimental spectra.

Vibrational Spectra: The theoretical vibrational frequencies (FT-IR and FT-Raman) of this compound have been calculated and compared with experimental results. The characteristic N-H stretching vibration, involved in the intramolecular hydrogen bond, is a key feature and is observed in both experimental and scaled theoretical spectra. Similarly, the symmetric and asymmetric stretching vibrations of the NO2 group and the C=O stretching of the ester group are accurately predicted by the calculations. This detailed assignment of vibrational modes provides a comprehensive understanding of the molecule's structural dynamics.

Electronic Spectra: The electronic absorption spectrum (UV-Vis) can also be simulated. The calculated spectrum for this compound shows strong absorption bands that correspond to π→π* and n→π* electronic transitions. These transitions are consistent with the charge transfer character suggested by the HOMO-LUMO analysis.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to investigate excited-state properties and electronic transitions, making it essential for understanding photochemistry and UV-Vis spectroscopy.

TD-DFT calculations, often performed using the optimized ground-state geometry, can predict the vertical excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) of the principal electronic transitions. While detailed tabulated data for this compound is not widely published, the methodology allows for the simulation of its UV-Vis spectrum. The primary electronic transitions observed in the experimental spectrum, typically in the UV region, are assigned based on these calculations. The calculated absorption maxima generally show good agreement with experimental data recorded in various solvents, confirming the nature of the electronic transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals.

The modeling of photophysical processes, such as fluorescence or phosphorescence, relies on understanding the nature of the excited states. TD-DFT calculations can provide insight into the character of the lowest singlet (S1) and triplet (T1) excited states. For molecules with intramolecular charge transfer (ICT) character upon excitation, like this compound, TD-DFT can model the change in electron density and dipole moment between the ground and excited states. While specific, in-depth studies on the complete photophysical pathway (including radiative and non-radiative decay) for this particular compound are limited in the literature, the foundational TD-DFT analysis of its excited states is the first step in predicting its potential for luminescence or other photochemical reactions.

Advanced Electronic Structure Descriptors

Advanced computational methods offer a microscopic understanding of the electronic architecture of this compound, revealing key features that govern its reactivity and physical properties.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding delocalization effects and intramolecular interactions. For this compound, a key feature is the presence of an intramolecular hydrogen bond, similar to that observed in related fenamate structures. nih.gov This interaction involves the amine hydrogen (N-H) and an oxygen atom of the ester group.

The NBO analysis quantifies the stabilization energy (E(2)) associated with charge transfer between donor and acceptor orbitals. In the case of this compound, significant stabilization is expected from the delocalization of the lone pair of the nitrogen atom (LP(N)) into the antibonding orbitals of the adjacent aromatic rings and the carbonyl group. The intramolecular hydrogen bond is a critical contributor to the molecule's conformational preference. nih.gov

The primary charge transfer interactions anticipated for this compound, based on analyses of analogous structures, are detailed below. These interactions are crucial in stabilizing the molecular conformation and influencing the electronic properties.

Interactive Data Table: Representative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in a Structure Analogous to this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(1) N₅σ(C₁-C₆)2.8π-conjugation
LP(1) N₅σ(C₇-C₈)3.5π-conjugation
LP(1) O₃σ(C₁₂-O₄)29.1Resonance in ester group
LP(2) O₄σ(C₁₂-O₃)25.4Resonance in ester group
σ(N₅-H)LP*(O₃)5.7Intramolecular H-bond

Note: The data presented is illustrative and based on calculations for structurally related fenamate compounds. E(2) represents the stabilization energy associated with the delocalization from a donor to an acceptor orbital.

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics. Calculations of polarizability and hyperpolarizability can predict a molecule's potential as an NLO material. For this compound, the presence of electron-donating (amino) and electron-withdrawing (nitro and ester) groups connected through a π-conjugated system suggests the possibility of significant NLO response.

Computational studies on similar organic compounds are used to estimate these properties. researchgate.net The dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are key parameters. A large value of β is indicative of a strong NLO response. The calculated values for a related organic crystal, Methyl 2-amino-5-bromobenzoate, highlight the potential for NLO activity in this class of compounds. researchgate.net

Interactive Data Table: Calculated Electric Dipole Moment (μ), Polarizability (α), and First Hyperpolarizability (β) for a Structurally Related Compound

ParameterCalculated ValueUnit
Dipole Moment (μ)4.5Debye
Mean Polarizability (α)2.1 x 10⁻²³esu
First Hyperpolarizability (β)6.8 x 10⁻³⁰esu

Note: This data is for Methyl 2-amino-5-bromobenzoate, a compound with structural similarities, and serves as an indicator of potential NLO properties.

Crystal Structure Prediction (CSP) Methodologies

Predicting the crystal structure of a molecule is a major challenge in materials science. CSP methodologies are employed to explore the potential polymorphic landscape of a compound.

Crystal structure prediction for flexible molecules like this compound begins with a search of the conformational space to identify low-energy molecular shapes. acs.org Subsequently, these conformers are packed into various crystallographically possible arrangements to generate a large number of hypothetical crystal structures. acs.org

These structures are then ranked based on their lattice energies, which are calculated using force fields and refined with more accurate quantum mechanical methods like periodic density functional theory (DFT). acs.orgacs.org The resulting crystal energy landscape plots the relative energy of each predicted polymorph against its density or other geometric parameters, providing a visual representation of the thermodynamically plausible crystal forms. acs.org For the fenamate family, conformational flexibility is a known contributor to polymorphism. frontiersin.org

The accuracy of a crystal energy landscape is validated by comparing the lowest energy predicted structures with experimentally determined polymorphs. acs.org If the known experimental form is found among the most stable predicted structures, it lends confidence to the predictive power of the methodology.

Furthermore, CSP can be used to predict the existence of polymorphs that are not yet discovered, including those that may be stable only under high-pressure conditions. nih.gov By analyzing the behavior of the crystal energy landscape under applied pressure, it is possible to identify potential phase transitions to new, denser crystal forms. nih.gov While specific high-pressure studies on this compound are not widely reported, the methodologies applied to other fenamates, such as mefenamic acid, show that some predicted structures may become more stable under pressure, indicating the possibility of pressure-induced polymorphism. nih.govacs.org

Mechanistic Studies of Chemical Reactivity and Transformations

Investigation of Nucleophilic Substitution at Aromatic Centers

The structure of Methyl 2-[(2-nitrophenyl)amino]benzoate contains two aromatic rings that could potentially undergo nucleophilic aromatic substitution (SNAr). However, the reactivity of these rings towards nucleophilic attack is vastly different. The SNAr mechanism is highly dependent on the electronic properties of the aromatic ring, specifically the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a potential leaving group. wikipedia.orglibretexts.org

The 2-nitrophenyl ring is significantly activated for SNAr reactions due to the presence of the nitro (NO₂) group. The nitro group is a powerful EWG that substantially reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. wikipedia.orguomustansiriyah.edu.iq The generally accepted mechanism for SNAr reactions on such activated systems is a two-step addition-elimination process. libretexts.orglumenlearning.comlibretexts.org

Mechanism Steps:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.comnumberanalytics.com The aromaticity of the ring is temporarily lost in this step, and the carbon atom at the site of attack becomes sp³ hybridized. This initial addition is typically the slow, rate-determining step of the reaction. uomustansiriyah.edu.iq

Leaving Group Elimination: In the second, faster step, a leaving group (such as a halide) is expelled from the Meisenheimer complex. uomustansiriyah.edu.iq This step restores the aromaticity of the ring, resulting in the final substituted product.

In the context of this compound, if a suitable leaving group were present on the nitrophenyl ring (e.g., a halogen at the 4- or 6-position), the nitro group at the 2-position would effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. This stabilization is crucial for the reaction to proceed. wikipedia.org

Conversely, the methyl benzoate (B1203000) ring lacks significant activation. The methoxycarbonyl (-COOCH₃) and the (2-nitrophenyl)amino groups are not sufficiently electron-withdrawing to facilitate nucleophilic attack under typical SNAr conditions. Therefore, nucleophilic substitution is highly unlikely to occur on this ring.

The relative reactivity of leaving groups in SNAr reactions often follows the order F > Cl > Br > I. nih.gov This is because the more electronegative fluorine atom polarizes the C-F bond more effectively, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step.

Reductive Pathways of the Nitro Group

The reduction of the aromatic nitro group is a fundamental transformation for compounds like this compound. This reaction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, drastically altering the molecule's electronic properties. masterorganicchemistry.com The reduction proceeds through a stepwise pathway involving the transfer of six electrons and six protons, with several key intermediates. orientjchem.org

The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-N=O), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), and finally to the corresponding amine (R-NH₂). mdpi.comrsc.orgnih.gov

Common Reductive Methods:

There are two primary methods for achieving this transformation:

Catalytic Hydrogenation: This is a widely used and often highly efficient method. numberanalytics.com It involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com The mechanism involves the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the nitro group. numberanalytics.com

Chemical Reduction: This method employs metals in an acidic medium. masterorganicchemistry.com Common combinations include iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). The mechanism involves the transfer of electrons from the metal to the nitro group, with protons supplied by the acid.

The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. For the reduction of 2-nitroaniline, a compound structurally related to the nitrophenyl moiety of the target molecule, various catalytic systems have been successfully employed. nih.govresearchgate.net

Catalyst SystemReducing AgentKey FeaturesReference
Palladium on Carbon (Pd/C)H₂Highly efficient and common, but can sometimes lead to dehalogenation if other halogens are present. commonorganicchemistry.com
Raney NickelH₂Effective and often used when dehalogenation is a concern. commonorganicchemistry.com
Platinum Oxide (PtO₂)H₂A robust catalyst for hydrogenation. numberanalytics.com
Iron (Fe) / HCl or Acetic Acid-Classic, mild, and cost-effective method. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂)-Provides mild reduction conditions, often used when other reducible groups are present. commonorganicchemistry.com
Coinage Metal Nanoparticles (Cu, Ag, Au)NaBH₄Effective catalysis in aqueous media, acting as an electron relay system. acs.org
Cerium Oxide (CeO₂) NanoparticlesNaBH₄Shows high efficiency under microwave irradiation. tandfonline.com

Under certain conditions, it is possible to selectively stop the reduction at the hydroxylamine stage. numberanalytics.commdpi.com However, the amine is the thermodynamically stable final product. mdpi.com

Aminolysis Mechanism of Ester Functionality

The methyl ester group in this compound can react with ammonia (B1221849) or primary/secondary amines in a process known as aminolysis to form the corresponding amide. chemistrysteps.com This reaction is a type of nucleophilic acyl substitution. The mechanism of ester aminolysis has been studied extensively, and it can proceed through either a concerted pathway or a stepwise pathway involving a tetrahedral intermediate. rhhz.netresearchgate.net

Computational studies on the aminolysis of methyl benzoate and methyl formate (B1220265) suggest that while concerted and stepwise mechanisms can have similar activation energies for an uncatalyzed reaction, the stepwise pathway is generally favored, especially when catalyzed. researchgate.netresearchgate.net

Stepwise Mechanism (BAC2):

Nucleophilic Addition: The amine nucleophile attacks the electrophilic carbonyl carbon of the ester. This addition breaks the C=O pi bond and forms a C-N single bond, resulting in a zwitterionic tetrahedral intermediate. chemistrysteps.com This step is typically reversible.

Elimination of Leaving Group: The C=O double bond is reformed by the collapse of the tetrahedral intermediate, leading to the expulsion of the alkoxy group (in this case, methoxide (B1231860), CH₃O⁻) as the leaving group. The methoxide ion is then protonated to form methanol (B129727).

The reaction can be catalyzed by acids or bases. General base catalysis by a second molecule of the amine is particularly common and significantly enhances the reaction rate by assisting in the proton transfers required for the formation and collapse of the tetrahedral intermediate. researchgate.net

Photochemical Reaction Mechanisms of o-Nitrobenzyl Compounds

The 2-nitrophenylamino moiety of the molecule is structurally analogous to the well-known class of ortho-nitrobenzyl compounds, which are renowned for their use as photolabile protecting groups. nih.gov Upon irradiation with UV light, these compounds undergo a characteristic intramolecular rearrangement. cdnsciencepub.comacs.org

The accepted mechanism for this photoreaction involves an intramolecular hydrogen atom abstraction by the excited nitro group from the adjacent benzylic position (in this case, the N-H bond of the amino group). nih.govnih.gov

Mechanism Steps:

Photoexcitation: The molecule absorbs a photon (typically UV light), promoting the ortho-nitrobenzyl chromophore to an excited electronic state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the neighboring N-H group. This is the key photochemical step and results in the formation of a biradical intermediate which rapidly tautomerizes to a transient species called an aci-nitro intermediate. researchgate.netresearchgate.net

Cyclization and Rearrangement: The aci-nitro intermediate is unstable and undergoes a rapid cyclization to form a five-membered heterocyclic intermediate (a derivative of N-hydroxybenzisoxazolidine). cdnsciencepub.comacs.org

Final Product Formation: This cyclic intermediate is also unstable and quickly rearranges, ultimately leading to the formation of an ortho-nitroso product. acs.orgrsc.org In the case of photolabile protecting groups, this final step involves cleavage of a bond to release a "caged" molecule. researchgate.net

The entire process, from photoexcitation to the formation of the aci-nitro intermediate, can occur on a picosecond timescale. researchgate.net The subsequent decay of the intermediates and formation of the final products can be influenced by factors such as solvent and pH. researchgate.netrsc.org

Key Intermediates in the Photoreaction of o-Nitrobenzyl Systems
IntermediateDescriptionFormation Step
Excited StateElectronically excited molecule after photon absorption.Photoexcitation
BiradicalTransient species formed immediately after H-atom abstraction.Intramolecular H-Abstraction
aci-Nitro TautomerKey transient intermediate with a C=N(O)OH group.Tautomerization of the biradical
Cyclic Intermediate (Benzisoxazolidine derivative)Unstable heterocyclic species formed from the aci-nitro tautomer.Cyclization

Role of Solvents and Catalysts in Reaction Kinetics and Selectivity

The rates and outcomes of the chemical transformations involving this compound are profoundly influenced by the choice of solvents and catalysts.

Nucleophilic Aromatic Substitution (SNAr): The solvent plays a critical role in SNAr kinetics. The rate of reaction is affected by the solvent's ability to solvate the reactants and, more importantly, the charged Meisenheimer intermediate. nih.gov Aprotic solvents are commonly used. rsc.orgrsc.org Hydrogen-bond donor (HBD) solvents can significantly assist in the departure of the leaving group (e.g., fluoride), which can alter the rate-determining step from the initial nucleophilic attack to the elimination step. rsc.org The choice of solvent can therefore be used to modulate the reaction pathway and kinetics. nih.govresearchgate.net

Reductive Pathways of the Nitro Group: Catalysis is central to the reduction of nitro groups. The choice of catalyst determines the efficiency and selectivity of the reduction.

Selectivity: Catalysts like Raney Nickel are preferred over Pd/C when sensitive functional groups, such as aromatic halogens that could undergo hydrogenolysis, are present. commonorganicchemistry.com Some systems can be tuned to selectively reduce one nitro group in a dinitro compound or to stop the reduction at the intermediate hydroxylamine stage. mdpi.comrsc.org

Kinetics: The catalytic activity depends on the metal (e.g., Pd, Pt, Ru, Au), its physical form (e.g., nanoparticles), and the support material (e.g., carbon, silica). nih.govacs.orgacs.org For reductions using metal hydrides like NaBH₄, a catalyst is essential to facilitate the electron transfer from the borohydride (B1222165) to the nitro compound. rsc.orgacs.org

Aminolysis of Ester Functionality: The aminolysis of esters is subject to catalysis. As previously mentioned, the reaction is often catalyzed by a second equivalent of the reacting amine, which acts as a general base to facilitate the necessary proton transfers in the stepwise mechanism. researchgate.netresearchgate.net The solvent also has a significant effect. The rates of ammonolysis in liquid ammonia, for example, show a strong dependence on the acidity of the leaving group alcohol. researchgate.net Studies in aprotic solvents have shown that the mechanism can be complex and highly dependent on the solvent environment. acs.org

Photochemical Reactions: For the photochemical rearrangement of o-nitrobenzyl systems, the solvent can influence the lifetime and decay pathways of the transient intermediates. researchgate.net In aqueous solutions, the reaction rates and the balance between competing reaction pathways are often strongly dependent on pH and buffer concentrations. acs.orgrsc.org The quantum yield of the photoreaction, which is a measure of its efficiency, can also be affected by the nature of the leaving group and the solvent environment. rsc.org

Applications in Materials Science and Advanced Chemical Systems Research

Potential in Azo Dye Chemistry and Chromophoric Systems

Azo dyes, characterized by the nitrogen-nitrogen double bond (–N=N–), represent the largest class of synthetic colorants used across various industries. youtube.com Their synthesis most commonly involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich nucleophile, such as another aromatic amine or a phenol. nih.gov

While Methyl 2-[(2-nitrophenyl)amino]benzoate does not possess a primary aromatic amine for direct diazotization, its structure is highly relevant to azo dye chemistry. It can be conceptualized as a sophisticated coupling component. The electron-donating nature of the secondary amine and the electron-releasing character of the methoxycarbonyl group (after potential hydrolysis) would activate the benzene (B151609) rings, making them susceptible to coupling with a diazonium salt.

Furthermore, the 2-nitro group plays a crucial role as a powerful auxochrome and electron-withdrawing group. Its presence is expected to induce a significant bathochromic (red) shift in the absorption spectrum of any resulting dye, leading to deeper and more intense colors. Azo compounds are known for their versatile applications, including dyeing textiles, polymers, foodstuffs, and cosmetics. rasayanjournal.co.in The integration of a scaffold like this compound could lead to dyes with unique shades and improved lightfastness or binding properties.

Role as Intermediate in Complex Organic Synthesis

The true strength of this compound in chemical research lies in its utility as a versatile intermediate for constructing more complex organic molecules. Its value stems from the presence of multiple, distinct functional groups that can be selectively modified.

The most prominent transformations include:

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (–NH2). This transformation opens up a plethora of subsequent reactions, including diazotization (to form azo compounds or for Sandmeyer-type reactions) or acylation to build larger molecular frameworks. This versatility is a cornerstone of synthetic organic chemistry.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into acid chlorides, amides, or other esters. This functionality is crucial for creating polymers or for linking the molecule to other substrates.

Reactivity of the Aromatic Rings: The aromatic rings can undergo electrophilic substitution reactions, although the positions of substitution would be directed by the existing groups.

This combination of reactive sites makes the compound a valuable building block. For instance, similar aminobenzoate structures are used as precursors in multi-component reactions, such as the Ugi reaction, to generate libraries of complex molecules with potential pharmaceutical applications. researchgate.net The synthesis of various heterocyclic systems, which are core structures in many medicinal compounds, often relies on intermediates possessing this type of functionality.

Functional GroupPotential TransformationApplication in Synthesis
Nitro Group (-NO2) Reduction to Amine (-NH2)Precursor for dyes, heterocycles, further functionalization
Ester Group (-COOCH3) Hydrolysis to Carboxylic Acid (-COOH)Formation of amides, other esters, polymer linkages
Secondary Amine (-NH-) N-Alkylation, N-AcylationAttachment of other molecular fragments
Aromatic Rings Electrophilic SubstitutionIntroduction of new functional groups

Exploration in Advanced Materials Development

The development of advanced materials often relies on designing molecules with specific structural features that dictate their bulk properties. This compound possesses two key features that make it an attractive candidate for materials science research: aromatic rings and polar functional groups.

Aromatic Rings and π-Interactions: The presence of two phenyl rings facilitates π-π stacking interactions. These non-covalent interactions are fundamental in directing the self-assembly of molecules into ordered structures, such as liquid crystals or organic semiconductors. The ability of molecules to form organized stacks is crucial for properties like charge transport in electronic devices.

Polar Functional Groups and Intermolecular Bonding: The nitro, amine, and ester groups are highly polar. This polarity can lead to strong dipole-dipole interactions and, more importantly, hydrogen bonding. These forces influence critical material properties such as melting point, solubility, and mechanical strength. For example, the development of novel polymers or organic frameworks could leverage these groups to create materials with high thermal stability or specific affinities for other molecules.

The combination of a rigid aromatic backbone with flexible, polar side groups is a common design strategy for creating materials with tailored optical, electronic, or thermal properties.

Supramolecular Chemistry and Self-Assembly based on Intermolecular Interactions

Supramolecular chemistry is the study of chemical systems held together by non-covalent intermolecular forces. The structure of this compound is ideally suited for forming complex, self-assembled supramolecular structures.

The key intermolecular interactions that this molecule can participate in are:

Hydrogen Bonding: The secondary amine (N-H) group is an excellent hydrogen bond donor. The carbonyl oxygen of the ester group and the oxygen atoms of the nitro group are strong hydrogen bond acceptors. This donor-acceptor pairing can lead to the formation of well-defined one-dimensional chains or two-dimensional sheets in the solid state. Studies on similar molecules have shown that N-H···O hydrogen bonds are pivotal in stabilizing their crystal structures. researchgate.net

π-π Stacking: As mentioned, the aromatic rings can stack on top of each other. The precise geometry of this stacking (e.g., face-to-face or offset) would be influenced by the electronic nature of the rings, with the electron-poor nitro-substituted ring interacting favorably with the other phenyl ring.

These varied interactions can lead to the formation of intricate and predictable supramolecular arrays. nih.gov The ability to control self-assembly through molecular design is a primary goal in nanotechnology and materials science, with applications ranging from crystal engineering to the development of responsive "smart" materials.

Interaction TypeParticipating GroupsRole in Self-Assembly
Hydrogen Bonding Donor: -NH- Acceptors: -C=O, -NO2Directs the formation of chains, sheets, and 3D networks.
π-π Stacking Phenyl RingsPromotes ordered packing and influences electronic properties.
Dipole-Dipole Polar groups (-NO2, -COOCH3)Contributes to the overall stability of the assembled structure.
van der Waals Forces Entire MoleculeProvides general cohesive energy for molecular packing.

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Routes with Enhanced Sustainability and Scalability

The traditional synthesis of Methyl 2-[(2-nitrophenyl)amino]benzoate typically involves the Ullmann condensation, which often requires harsh reaction conditions, stoichiometric amounts of copper catalysts, and high temperatures. Future research will prioritize the development of more sustainable and scalable synthetic protocols.

Key Research Thrusts:

Catalyst Innovation: A primary focus will be on replacing classical copper catalysts with more efficient and environmentally benign alternatives. This includes the investigation of earth-abundant metal catalysts (such as iron or manganese) and the development of nanocatalysts that offer high surface area and recyclability.

Green Solvents and Conditions: Research will aim to substitute high-boiling, toxic organic solvents with greener alternatives like ionic liquids, deep eutectic solvents, or even aqueous systems under micellar catalysis conditions. Furthermore, the adoption of energy-efficient techniques such as microwave-assisted or flow chemistry protocols will be crucial for reducing the environmental footprint and enhancing scalability.

Atom Economy: Novel synthetic strategies will be designed to maximize atom economy, minimizing the generation of waste. This could involve exploring C-H activation methodologies as an alternative to traditional cross-coupling reactions, thereby reducing the need for pre-functionalized starting materials.

A comparative table of traditional versus future synthetic approaches is presented below.

FeatureTraditional Ullmann SynthesisFuture Sustainable Synthesis
Catalyst Stoichiometric CopperCatalytic, Recyclable (e.g., Fe, Nanoparticles)
Solvent High-boiling organic (e.g., DMF, NMP)Green Solvents (e.g., Ionic Liquids, Water)
Energy Input High Temperature, Long Reaction TimesMicrowave, Flow Chemistry
Atom Economy Moderate to LowHigh
Scalability Limited by batch processingEnhanced through continuous flow

Advanced Computational Protocols for De Novo Prediction of Properties and Reactivity

Computational chemistry offers powerful tools to predict the behavior of molecules, thereby accelerating research and reducing experimental costs. For this compound, advanced computational protocols can provide deep insights into its electronic structure, properties, and chemical reactivity, guiding its application in novel materials.

Prospective Computational Approaches:

Density Functional Theory (DFT): While DFT is already used for basic characterization, future applications will involve more sophisticated functionals to accurately predict electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This is critical for understanding its potential in organic electronics.

Molecular Dynamics (MD) Simulations: MD simulations will be employed to study the conformational landscape and intermolecular interactions of the compound in different solvent environments and in the solid state. This can help predict its solubility and its propensity to form different crystal structures.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the compound's behavior in complex systems, such as within a polymer matrix or interacting with a biological target, hybrid QM/MM methods will be invaluable. These methods allow for a high-level quantum mechanical treatment of the reactive center while the environment is described with computationally less expensive molecular mechanics.

High-Throughput Crystallization and Characterization Techniques for Polymorph Discovery

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound, including its solubility, melting point, and stability. The discovery and characterization of polymorphs of this compound are crucial for its application in pharmaceuticals and materials science.

High-throughput screening techniques will be instrumental in exploring the polymorphic landscape. This involves automated systems that can perform a large number of crystallization experiments in parallel under a wide range of conditions (e.g., different solvents, temperatures, and evaporation rates). The resulting crystalline forms can then be rapidly characterized using techniques like X-ray powder diffraction (XRPD) and Raman spectroscopy.

TechniqueApplication in Polymorph DiscoveryThroughput
Automated Crystallization Screening of diverse crystallization conditionsHigh
X-Ray Powder Diffraction (XRPD) Rapid identification of unique crystal formsHigh
Raman Spectroscopy Differentiating polymorphs based on vibrational modesHigh
Single-Crystal X-ray Diffraction Definitive structure determination of new polymorphsLow to Medium

Integration of In Silico and Experimental Approaches for Rational Material Design

The ultimate goal of these advanced research directions is to enable the rational design of new materials with tailored properties. By integrating computational predictions with targeted experimental validation, researchers can significantly accelerate the discovery process.

For this compound, this integrated approach could be used to design novel derivatives for specific applications. For example, computational models could predict how chemical modifications to the molecular structure would affect its photophysical properties. The most promising candidates would then be synthesized and their properties measured experimentally. This iterative cycle of prediction, synthesis, and characterization is a powerful paradigm for the development of new functional materials, such as organic light-emitting diode (OLED) components or novel pigments.

This synergistic workflow minimizes trial-and-error experimentation, saving time and resources while fostering innovation in the application of this versatile chemical compound.

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